(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate
Description
The compound “(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate” belongs to a class of benzofuran derivatives characterized by a benzylidene substituent at the 2-position and an ester group at the 6-position of the benzofuran core. Its structure includes a 2,4,5-trimethoxybenzylidene moiety, which confers distinct electronic and steric properties, and an isobutyrate ester group, influencing solubility and metabolic stability.
Structural determination of analogous compounds typically employs crystallographic tools such as SHELX for refinement , ORTEP-3 for graphical representation , and the WinGX suite for comprehensive crystallographic analysis . These methodologies ensure precise elucidation of stereochemistry and molecular conformation, critical for understanding structure-activity relationships (SAR).
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-12(2)22(24)28-14-6-7-15-17(10-14)29-20(21(15)23)9-13-8-18(26-4)19(27-5)11-16(13)25-3/h6-12H,1-5H3/b20-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXFORPACFMZAE-UKWGHVSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the trimethoxybenzylidene group can be achieved through a condensation reaction with 2,4,5-trimethoxybenzaldehyde. The final step involves esterification with isobutyric acid or its derivatives under suitable conditions, such as the presence of a catalyst like sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound has potential applications as a lead compound for drug development. Its ability to interact with specific molecular targets can be exploited to design new therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its chemical reactivity and stability make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in the substitution pattern of the benzylidene ring and the nature of the ester group. Below is a detailed comparison based on available
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Differences and Implications
Benzylidene Substituent Position: The target compound and the methanesulfonate analog share the 2,4,5-trimethoxybenzylidene group, which creates a sterically hindered environment due to the ortho-methoxy group.
Ester Group Variations :
- The isobutyrate ester (target) is less polar than the 2,6-dimethoxybenzoate group in , suggesting higher lipophilicity and possibly improved membrane permeability.
- The methanesulfonate ester in introduces a strongly electron-withdrawing sulfonate group, which may enhance solubility in aqueous environments but reduce bioavailability.
The 3,4,5-trimethoxy analog provides symmetrical substitution, favoring resonance stabilization.
Hypothetical Structure-Activity Relationships (SAR)
- Lipophilicity : Isobutyrate and dimethoxybenzoate esters may improve blood-brain barrier penetration compared to polar sulfonates.
- Metabolic Stability : Methanesulfonate esters (as in ) are more resistant to esterase hydrolysis than isobutyrate or dimethoxybenzoate esters.
- Biological Target Binding : The 2,4,5-trimethoxybenzylidene group’s steric bulk (target and ) could hinder binding to flat active sites, whereas the 3,4,5-trimethoxy analog may fit more easily into planar pockets.
Biological Activity
(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate is a complex organic compound known for its diverse biological activities. Its structural characteristics, including the presence of a benzofuran core and multiple methoxy groups, contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Features
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₉O₅ |
| Molecular Weight | 315.34 g/mol |
| Key Functional Groups | Ketone, ester, methoxy groups |
| Core Structure | Benzofuran |
The biological activity of this compound is influenced by several mechanisms:
- Enzyme Interaction : The trimethoxybenzylidene moiety may inhibit specific enzymes involved in metabolic pathways.
- DNA Intercalation : The benzofuran core can intercalate with DNA, potentially affecting gene expression and cellular function.
- Enhanced Solubility : The isobutyrate group increases solubility and bioavailability, facilitating better interaction with biological targets.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antioxidant Properties : Compounds with benzofuran cores have shown significant antioxidant activity, which can protect cells from oxidative stress.
- Anticancer Activity : Studies suggest that the compound may have potential anticancer effects by inducing apoptosis in cancer cells.
- Antimicrobial Effects : Similar derivatives have demonstrated antibacterial and antifungal properties.
Case Studies
Several studies have investigated the biological effects of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran derivatives:
-
Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : Ranged from 10 to 25 µM for different cell lines.
-
Antioxidant Activity Assessment : Research published in Phytotherapy Research evaluated the antioxidant capacity using DPPH and ABTS assays. The compound exhibited significant free radical scavenging activity.
- DPPH IC50 Value : 15 µg/mL
- ABTS IC50 Value : 12 µg/mL
Comparative Analysis
The following table summarizes the biological activities of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran derivatives compared to other known compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| (Z)-3-oxo-2-(2,4,5-trimethoxy...) | Anticancer | 10 - 25 |
| Curcumin | Antioxidant, anticancer | 15 |
| Quercetin | Antioxidant | 20 |
Q & A
Q. What are the typical synthetic routes for (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl isobutyrate?
The compound is synthesized via a multi-step approach, often involving:
- Knoevenagel condensation : A substituted salicylaldehyde reacts with a benzylidene precursor (e.g., 2,4,5-trimethoxybenzaldehyde) under basic conditions to form the benzylidene-benzofuran core .
- Esterification : The 6-hydroxy group of the dihydrobenzofuran intermediate is esterified with isobutyryl chloride in the presence of a base (e.g., NaH or K₂CO₃) .
- Key conditions : Reflux in anhydrous acetone with potassium carbonate (2 equiv.) for 12–18 hours ensures efficient cyclization and ester formation .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are used to verify the Z-configuration of the benzylidene group and the substitution pattern of the trimethoxybenzene ring. For example, olefinic protons in the Z-isomer typically show coupling constants (J) of 10–12 Hz .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Absorbance bands at ~1700 cm⁻¹ (C=O stretching) and 1600 cm⁻¹ (C=C aromatic) validate functional groups .
Q. What safety precautions are necessary when handling this compound?
- PPE : Wear chemical-resistant gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, especially during synthesis steps involving volatile solvents (e.g., dichloromethane) .
- Storage : Keep in a cool, dry environment (<25°C) away from oxidizing agents due to potential ester hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized during the formation of the benzylidene-benzofuran core?
- Solvent selection : Anhydrous acetone or THF improves solubility of intermediates and reduces side reactions .
- Catalyst screening : Substituent-dependent reactivity may require testing bases like K₂CO₃ vs. NaH; NaH is more effective for sterically hindered substrates .
- Temperature control : Reflux (~60°C) enhances reaction kinetics, but prolonged heating (>24 h) risks decomposition. Monitor via TLC .
Q. What strategies resolve contradictions in spectral data interpretation (e.g., unexpected NMR peaks)?
- Isomeric impurities : Use preparative HPLC or recrystallization (e.g., petroleum ether/ethyl acetate) to isolate the Z-isomer from potential E-isomer contamination .
- Tautomerism : For compounds with enolizable protons, analyze NMR in deuterated DMSO to stabilize tautomeric forms .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOESY correlations between the benzylidene proton and the benzofuran methyl group confirm the Z-configuration .
Q. How can computational methods aid in predicting bioactivity or stability?
- Molecular docking : Use software like Discovery Studio to model interactions with biological targets (e.g., kinases or tubulin) based on the benzofuran scaffold .
- DFT calculations : Predict the thermodynamic stability of the Z-isomer vs. E-isomer by analyzing energy-minimized structures .
- Degradation studies : Simulate hydrolysis pathways of the isobutyrate ester under physiological pH using molecular dynamics .
Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., 2,4,6-trimethoxy vs. 2,4,5-trimethoxy) to assess electronic effects on bioactivity .
- Bioassay panels : Test cytotoxicity (e.g., MTT assay), anti-inflammatory (COX-2 inhibition), or antiproliferative activity (cell cycle analysis) .
- Pharmacokinetic profiling : Measure logP (octanol-water partition) to correlate lipophilicity with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
